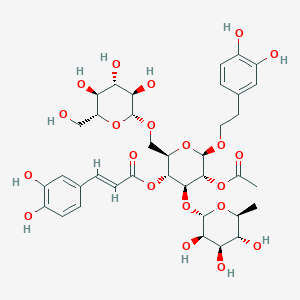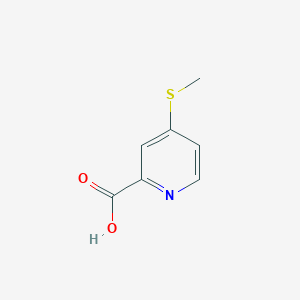
N-(2-溴-5-氯-4-甲基苯基)乙酰胺
描述
“N-(2-bromo-5-chloro-4-methylphenyl)acetamide” is a chemical compound with the molecular formula C9H9BrClNO and a molecular weight of 262.53 . It is a pale-yellow to yellow-brown solid at room temperature .
Molecular Structure Analysis
The InChI code for “N-(2-bromo-5-chloro-4-methylphenyl)acetamide” is 1S/C9H9BrClNO/c1-5-3-7(10)9(4-8(5)11)12-6(2)13/h3-4H,1-2H3,(H,12,13) . This indicates that the compound contains a bromine atom and a chlorine atom on the benzene ring, a methyl group attached to the benzene ring, and an acetamide group attached to the benzene ring .Physical And Chemical Properties Analysis
“N-(2-bromo-5-chloro-4-methylphenyl)acetamide” is a pale-yellow to yellow-brown solid at room temperature .科学研究应用
分子构象和超分子组装:对卤代N,2-二芳基乙酰胺的研究,包括类似于N-(2-溴-5-氯-4-甲基苯基)乙酰胺的化合物,揭示了它们的分子结构和超分子组装的见解。这些结构通过N-H...O和C-H...π(芳香烃)氢键的组合相互连接,这对于理解它们的分子行为和在材料科学中的潜在应用至关重要 (Nayak et al., 2014)。
人类和大鼠肝微粒体中的代谢:对氯乙酰胺类除草剂在人类和大鼠肝微粒体中的代谢进行了研究,与N-(2-溴-5-氯-4-甲基苯基)乙酰胺相关。这项研究揭示了这些化合物的代谢途径及其对人类和动物健康的潜在影响 (Coleman et al., 2000)。
晶体学研究:对类似于N-(2-溴-5-氯-4-甲基苯基)乙酰胺的结构中N-H键的构象进行的研究突显了晶体学在理解这类化合物的物理和化学性质中的重要性。这些知识对于材料和药物的开发至关重要 (Gowda et al., 2007)。
除草剂与土壤和植物生命的相互作用:对乙草胺的研究,这是一种与N-(2-溴-5-氯-4-甲基苯基)乙酰胺结构相关的化合物,展示了它与土壤和植物生命的相互作用。这些信息对于农业应用和环境影响评估具有重要价值 (Banks & Robinson, 1986)。
抗疟活性:对与N-(2-溴-5-氯-4-甲基苯基)乙酰胺相关的化合物的研究揭示了它们的潜在抗疟活性。这一发现对于药物研究和新药物的开发具有重要意义 (Werbel et al., 1986)。
潜在的杀虫剂应用:对二氯苯氧乙酰胺的N-烷基和N-芳基衍生物,类似于N-(2-溴-5-氯-4-甲基苯基)乙酰胺的研究,将这些化合物表征为潜在的杀虫剂。这项研究为新农药的开发提供了见解 (Olszewska et al., 2008)。
安全和危害
The compound is labeled with the signal word “Warning” and the hazard statement H302, indicating that it is harmful if swallowed . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
生化分析
Biochemical Properties
N-(2-bromo-5-chloro-4-methylphenyl)acetamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux . The interactions between N-(2-bromo-5-chloro-4-methylphenyl)acetamide and these biomolecules are primarily mediated through its bromine and chlorine substituents, which can form halogen bonds with amino acid residues in proteins .
Cellular Effects
The effects of N-(2-bromo-5-chloro-4-methylphenyl)acetamide on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of genes involved in oxidative stress responses, leading to changes in cellular metabolism . Additionally, N-(2-bromo-5-chloro-4-methylphenyl)acetamide can impact cell signaling pathways by interacting with key signaling proteins, thereby affecting downstream cellular processes .
Molecular Mechanism
At the molecular level, N-(2-bromo-5-chloro-4-methylphenyl)acetamide exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of these biomolecules, leading to changes in their activity and function . For instance, N-(2-bromo-5-chloro-4-methylphenyl)acetamide has been shown to inhibit certain enzymes by forming stable complexes with their active sites, thereby preventing substrate binding and catalysis . Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of N-(2-bromo-5-chloro-4-methylphenyl)acetamide in laboratory settings are influenced by its stability and degradation over time. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . The long-term effects of N-(2-bromo-5-chloro-4-methylphenyl)acetamide on cellular function can vary depending on the duration of exposure and the specific cellular context . In vitro and in vivo studies have demonstrated that prolonged exposure to the compound can lead to cumulative changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of N-(2-bromo-5-chloro-4-methylphenyl)acetamide vary with different dosages in animal models. At lower doses, the compound has been shown to exert beneficial effects on cellular function and metabolism . At higher doses, it can induce toxic or adverse effects, such as oxidative stress and cellular damage . Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels . These findings highlight the importance of careful dosage optimization in experimental settings to minimize potential adverse effects .
Metabolic Pathways
N-(2-bromo-5-chloro-4-methylphenyl)acetamide is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can influence metabolic flux by modulating the activity of key enzymes involved in metabolic processes . For example, it has been shown to inhibit enzymes involved in the glycolytic pathway, leading to changes in metabolite levels and overall metabolic flux . Additionally, N-(2-bromo-5-chloro-4-methylphenyl)acetamide can interact with cofactors, such as NADH and ATP, further influencing metabolic processes .
Transport and Distribution
The transport and distribution of N-(2-bromo-5-chloro-4-methylphenyl)acetamide within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by transporter proteins, facilitating its distribution within various cellular compartments . Additionally, N-(2-bromo-5-chloro-4-methylphenyl)acetamide can bind to specific proteins, influencing its localization and accumulation within cells . These interactions play a crucial role in determining the compound’s overall bioavailability and efficacy .
Subcellular Localization
The subcellular localization of N-(2-bromo-5-chloro-4-methylphenyl)acetamide is influenced by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through interactions with targeting signals on proteins . Additionally, post-translational modifications, such as phosphorylation, can influence the compound’s localization and activity within cells . These factors play a crucial role in determining the compound’s overall function and efficacy in cellular contexts .
属性
IUPAC Name |
N-(2-bromo-5-chloro-4-methylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrClNO/c1-5-3-7(10)9(4-8(5)11)12-6(2)13/h3-4H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIMHWSBYSKKYFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)NC(=O)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10450996 | |
| Record name | N-(2-Bromo-5-chloro-4-methylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10450996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116010-06-1 | |
| Record name | N-(2-Bromo-5-chloro-4-methylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10450996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
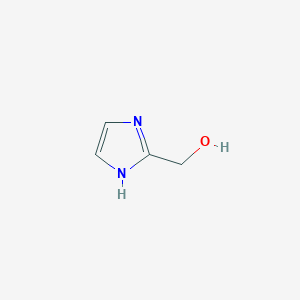

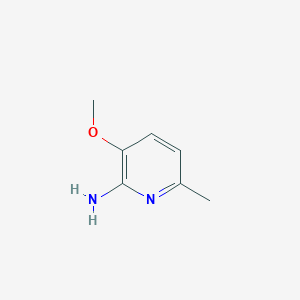
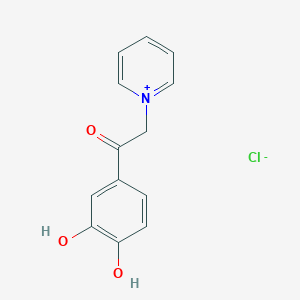
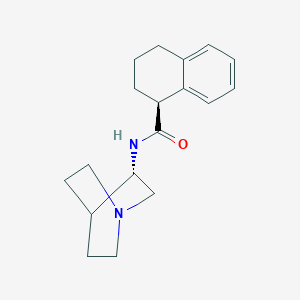
![N-ethyl-4-[(E)-inden-1-ylidenemethyl]aniline](/img/structure/B183337.png)

![N-[2-(morpholine-4-carbonyl)phenyl]pyridine-3-carboxamide](/img/structure/B183340.png)

![N-[2-methoxy-4-[(2-phenylacetyl)amino]phenyl]furan-2-carboxamide](/img/structure/B183345.png)
![3-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-8-amine](/img/structure/B183346.png)
